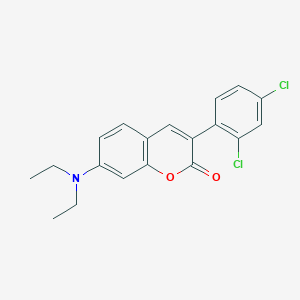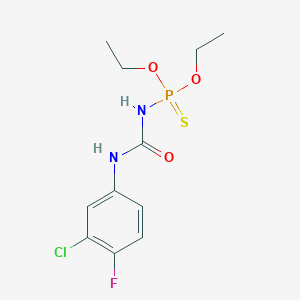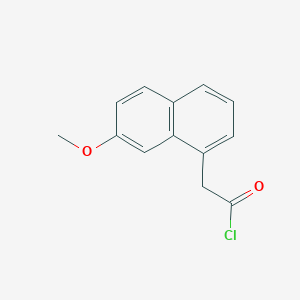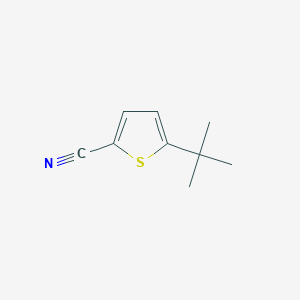
3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin
Übersicht
Beschreibung
3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound is characterized by the presence of a dichlorophenyl group and a diethylamino group attached to the coumarin core, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin typically involves the condensation of 2,4-dichlorobenzaldehyde with diethylaminoethyl acetate in the presence of a base, followed by cyclization to form the coumarin ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe and in the synthesis of other complex organic molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable tool in biological studies.
Medicine: It is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor and its ability to modulate biological pathways.
Industry: The compound is used in the development of dyes, optical brighteners, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin involves its interaction with specific molecular targets and pathways. The dichlorophenyl group enhances its binding affinity to certain enzymes and receptors, while the diethylamino group modulates its solubility and cellular uptake. The compound can inhibit enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,4-Dichlorophenyl)coumarin
- 7-(Diethylamino)coumarin
- 3-(2,4-Dichlorophenyl)-4-hydroxycoumarin
Uniqueness
3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin stands out due to the combined presence of the dichlorophenyl and diethylamino groups, which confer unique chemical reactivity and biological activity. This dual functionality makes it more versatile compared to similar compounds that lack one of these groups.
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenyl)-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO2/c1-3-22(4-2)14-7-5-12-9-16(19(23)24-18(12)11-14)15-8-6-13(20)10-17(15)21/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFPHCVWLTZYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-3-nitrobenzyl N-[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbamate](/img/structure/B3042958.png)
![2-bromo-N-(5-{[2,6-dinitro-4-(trifluoromethyl)phenyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3042960.png)
![2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran](/img/structure/B3042962.png)

![N'-{[1-(dichloromethyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-4-fluoro-N',3,5-trimethylbenzenesulphonohydrazide](/img/structure/B3042964.png)
![2-{[(4-Chlorophenethyl)amino]carbonyl}-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate](/img/structure/B3042965.png)
![2-({2-[5-(2,4-Difluorophenyl)-2-furyl]-2-oxoethyl}thio)pyridinium-1-olate](/img/structure/B3042967.png)







